molecular formula C6H5BrN2O2 B114455 3-Bromo-5-methyl-2-nitropyridine CAS No. 155790-02-6

3-Bromo-5-methyl-2-nitropyridine

Cat. No.: B114455
CAS No.: 155790-02-6
M. Wt: 217.02 g/mol
InChI Key: BFROVGPWCJKUPJ-UHFFFAOYSA-N
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Description

3-Bromo-5-methyl-2-nitropyridine is an organic compound with the molecular formula C6H5BrN2O2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a bromine atom at the third position, a methyl group at the fifth position, and a nitro group at the second position on the pyridine ring. It is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Bromo-5-methyl-2-nitropyridine can be synthesized through several methods. One common method involves the bromination of 2-methyl-5-nitropyridine. The reaction typically uses bromine or a bromine-containing reagent in the presence of a catalyst. The reaction conditions often include a solvent such as acetonitrile and a temperature range of 20-30°C .

Another method involves the nitration of 3-bromo-2-methylpyridine. This reaction uses a mixture of concentrated sulfuric acid and nitric acid at low temperatures (0-5°C) to introduce the nitro group at the second position .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield. The purification process often involves crystallization and recrystallization techniques to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-methyl-2-nitropyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium amide or thiourea in solvents such as ethanol or dimethylformamide (DMF) at elevated temperatures.

    Reduction Reactions: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst or hydrazine hydrate in ethanol.

    Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as toluene or DMF.

Major Products Formed

    Substitution Reactions: Products include 3-amino-5-methyl-2-nitropyridine or 3-thio-5-methyl-2-nitropyridine.

    Reduction Reactions: The major product is 3-bromo-5-methyl-2-aminopyridine.

    Coupling Reactions: Biaryl compounds with various substituents depending on the boronic acid used.

Mechanism of Action

The mechanism of action of 3-Bromo-5-methyl-2-nitropyridine depends on the specific application and the target molecule. In general, the compound can interact with various molecular targets through its functional groups. For example, the nitro group can undergo reduction to form reactive intermediates that can interact with biological macromolecules. The bromine atom can participate in substitution reactions, allowing the compound to modify other molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity

Properties

IUPAC Name

3-bromo-5-methyl-2-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN2O2/c1-4-2-5(7)6(8-3-4)9(10)11/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFROVGPWCJKUPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00565604
Record name 3-Bromo-5-methyl-2-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00565604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155790-02-6
Record name 3-Bromo-5-methyl-2-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00565604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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